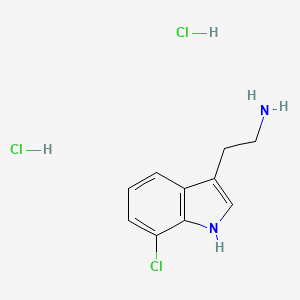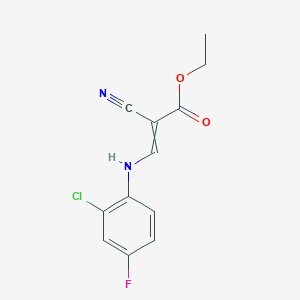![molecular formula C22H23NO4 B11819408 [1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentyl] formate](/img/structure/B11819408.png)
[1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentyl] formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentyl] formate: is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino-methyl cyclopentyl formate structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentyl] formate typically involves multiple steps. One common method starts with the preparation of the Fmoc-protected amine. This is achieved by reacting 9H-fluorene with chloroformate to form the Fmoc-chloride, which is then reacted with an amine to yield the Fmoc-protected amine. The next step involves the formation of the cyclopentyl formate, which can be synthesized by esterification of cyclopentanol with formic acid. Finally, the Fmoc-protected amine is coupled with the cyclopentyl formate under appropriate conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl ring or the fluorenyl group.
Reduction: Reduction reactions may target the formate ester group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Products may include ketones or carboxylic acids.
Reduction: The primary product is the corresponding alcohol.
Substitution: Substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: In synthetic organic chemistry, [1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentyl] formate is used as a building block for the synthesis of more complex molecules. Its Fmoc group is particularly useful for protecting amines during multi-step synthesis.
Biology: The compound can be used in peptide synthesis, where the Fmoc group protects the amino group during the formation of peptide bonds. This allows for the sequential addition of amino acids to build peptides and proteins.
Medicine: In medicinal chemistry, derivatives of this compound may be explored for their potential pharmacological activities. The structural features of the compound could be modified to develop new drugs with specific biological targets.
Industry: In the chemical industry, this compound may be used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of [1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentyl] formate depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions until it is selectively removed under mild conditions. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Trifluorotoluene: An organic compound used as a specialty solvent and intermediate in the production of pesticides and pharmaceuticals.
Methylammonium lead halide:
Uniqueness: What sets [1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentyl] formate apart is its combination of the Fmoc protecting group with a cyclopentyl formate structure. This unique combination allows for specific applications in peptide synthesis and other areas where selective protection and deprotection of functional groups are crucial.
Eigenschaften
Molekularformel |
C22H23NO4 |
|---|---|
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
[1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentyl] formate |
InChI |
InChI=1S/C22H23NO4/c24-15-27-22(11-5-6-12-22)14-23-21(25)26-13-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,23,25) |
InChI-Schlüssel |
YEMISAMTUUFYAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-[(6-amino-2-butoxy-8-oxo-7H-purin-9-yl)methyl]phenyl]propanoate](/img/structure/B11819333.png)





![(S)-tert-Butyl 2-amino-4-isopropyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B11819379.png)
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B11819386.png)



![Cyclopropanecarboxylic acid, 2-[3-amino-4-[bis(2-methylpropyl)amino]phenyl]-, ethyl ester, (1R,2S)-](/img/structure/B11819402.png)


